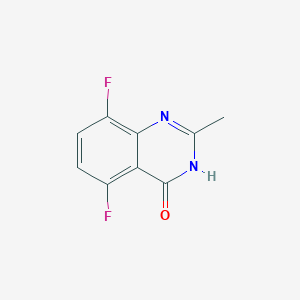
















|
REACTION_CXSMILES
|
OO.N1C2C(=CC=CC=2)C(=O)C1=O.[OH-].[Na+].Cl.FC1C=CC(F)=C(C(O)=O)C=1N.[F:29][C:30]1[CH:39]=[CH:38][C:37]([F:40])=[C:36]2[C:31]=1[C:32](=O)[NH:33][C:34]([CH3:41])=[N:35]2.P(Cl)(Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>O.C(OC(=O)C)(=O)C.P(Cl)(Cl)(Cl)=O.[Pd].C(O)(=O)C>[F:29][C:30]1[CH:39]=[CH:38][C:37]([F:40])=[C:36]2[C:31]=1[CH:32]=[N:33][C:34]([CH3:41])=[N:35]2 |f:2.3,8.9|
|


|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(C(=O)O)=C(C=C1)F)N
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2C(NC(=NC2=C(C=C1)F)C)=O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After 2 hours of stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled to 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
It is extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation, and 1.27 g of 3,6-difluoroanthranilic acid, which
|
|
Type
|
CUSTOM
|
|
Details
|
is reacted without further purification
|
|
Type
|
CUSTOM
|
|
Details
|
is thus quantitatively obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
excess acetic acid anhydride are removed azeotropically with toluene in a vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The residue is mixed with 40 ml of a 25% ammonia solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
while being cooled with ice, and it
|
|
Type
|
STIRRING
|
|
Details
|
is stirred for 72 hours
|
|
Duration
|
72 h
|
|
Type
|
ADDITION
|
|
Details
|
It is diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
It is extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
1.7 g of 4-chloro-5,8-difluoro-2-methylquinazoline, which is dissolved in 60 ml of ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
5 ml of triethylamine, is obtained quantitatively
|
|
Type
|
STIRRING
|
|
Details
|
shaken for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
(480 ml of hydrogen absorption) under a hydrogen atmosphere at normal pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Catalyst is removed from the solution by means of filtration on Celite, whereby it
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2C=NC(=NC2=C(C=C1)F)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 550 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 58.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |